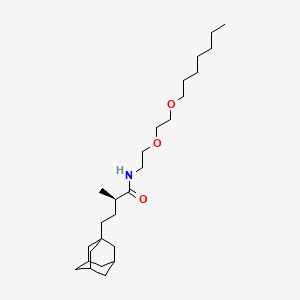![molecular formula C10H13N5O3 B12394600 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is a nucleoside analog that plays a significant role in various biological processes. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine typically involves the glycosylation of a purine base with a deoxyribose sugar. One common method is the Vorbrüggen glycosylation, where the purine base is reacted with a protected deoxyribose derivative in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create analogs with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
Wirkmechanismus
The mechanism of action of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, thereby affecting the replication and repair of genetic material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-amino-9-[3,5-di-O-(4-chlorobenzoyl)-2-deoxy-β-D-ribofuranosyl]-purine: This compound has similar structural features but includes chlorine atoms, which can alter its biological activity.
Cordycepin (3’-deoxyadenosine): A natural adenosine analog with potent antiviral and anticancer properties.
Uniqueness
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is unique due to its specific amino group and deoxyribose sugar, which confer distinct biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(2R,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |
InChI-Schlüssel |
VGSMHXAPKCTFOZ-JXBXZBNISA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=NC=NC(=C32)N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
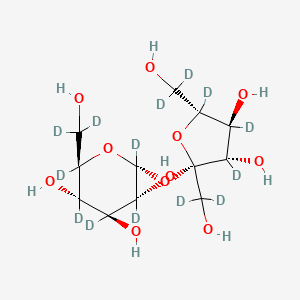
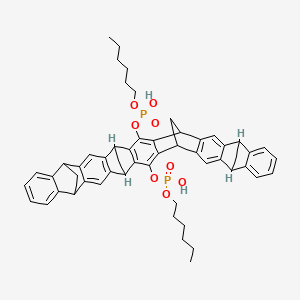
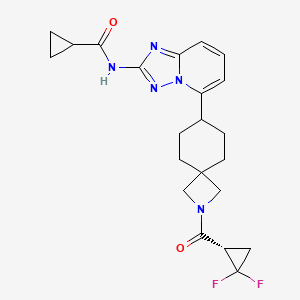

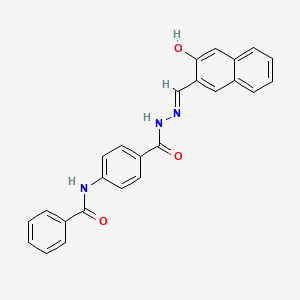
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)
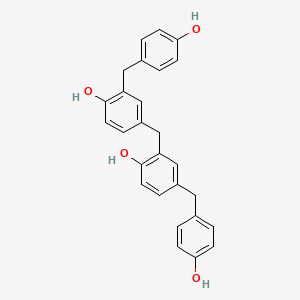
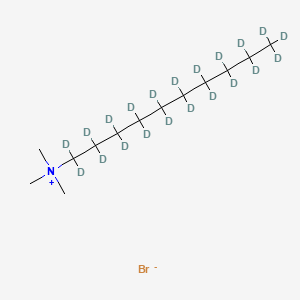



![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
